Almagate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

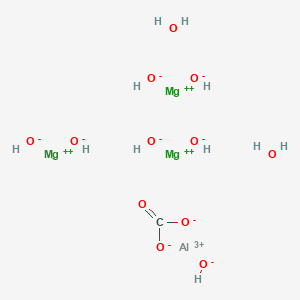

Almagate is a crystalline hydrated aluminum-magnesium hydroxycarbonate compound with the chemical formula Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O . It is primarily used as an antacid to neutralize stomach acid and provide relief from conditions such as heartburn, gastritis, and ulcers . This compound was first described in 1984 and has since been recognized for its high acid-neutralizing capacity and low sodium content .

Mechanism of Action

Target of Action

Almagate is an antacid that primarily targets hydrochloric acid in gastric secretions . It neutralizes this acid, thereby reducing the acidity in the stomach .

Mode of Action

This compound is a basic compound that acts by neutralizing hydrochloric acid in gastric secretions . This interaction results in the formation of water and a neutral salt . The subsequent increase in pH may inhibit the action of pepsin, an enzyme involved in protein digestion .

Biochemical Pathways

The neutralization of hydrochloric acid by this compound leads to an increase in the pH of the stomach. This increase in pH inhibits the action of pepsin, a proteolytic enzyme that functions optimally at acidic pH . Additionally, the increase in pH may also lead to an increase in bicarbonate ions and prostaglandins, which can confer cytoprotective effects .

Pharmacokinetics

This compound has a high water solubility of 226.0 mg/mL . It is slowly solubilized in the stomach and reacts with hydrochloric acid to form aluminum chloride and water . This compound has a high acid-neutralizing capacity (ANC) and a buffering capacity in the pH range of 3–5, making it effective for a longer duration compared to other antacids .

Result of Action

The primary result of this compound’s action is the reduction of acidity in the stomach, which helps alleviate discomfort caused by conditions like heartburn, gastritis, and ulcers . By neutralizing stomach acid, this compound provides a soothing effect on the stomach lining .

Action Environment

The action of this compound is influenced by the acidity of the gastric environment. It maintains its capacity to dilute acid even at increasing gastric pH . This unique property makes this compound effective in a wide range of gastric pH levels .

Biochemical Analysis

Biochemical Properties

Almagate plays a significant role in biochemical reactions by neutralizing gastric acid. It interacts with hydrochloric acid in the stomach to form water and salts, thereby reducing acidity. This compound also inhibits the activity of pepsin, an enzyme that breaks down proteins in the stomach, by increasing the pH to levels where pepsin is less active . Additionally, this compound has been shown to adsorb bile acids, which can contribute to its therapeutic effects in conditions like gastroesophageal reflux disease .

Cellular Effects

This compound influences various cellular processes by altering the pH environment within the stomach. This change in pH can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the neutralization of gastric acid by this compound can lead to reduced activation of acid-sensitive signaling pathways, which may help in alleviating symptoms of acid-related disorders . Furthermore, the inhibition of pepsin activity by this compound can protect the gastric mucosa from proteolytic damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It neutralizes hydrochloric acid by forming water and salts, which increases the pH of the stomach contents. This higher pH environment inhibits the activity of pepsin, reducing its ability to break down proteins . This compound also binds to bile acids, preventing their reabsorption and reducing their irritating effects on the gastric mucosa . These interactions contribute to the overall therapeutic effects of this compound in treating acid-related disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under normal storage conditions, but its acid-neutralizing capacity can decrease if exposed to moisture. In vitro studies have shown that this compound can maintain a pH of 4 for an extended period, indicating its prolonged buffering capacity . Long-term studies in vivo have demonstrated that this compound can effectively reduce gastric acidity and protect the gastric mucosa over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively neutralizes gastric acid and inhibits pepsin activity without causing significant adverse effects . At higher doses, this compound can lead to alkalosis, a condition characterized by an excessively high pH in the body. This highlights the importance of using appropriate dosages to achieve the desired therapeutic effects while minimizing the risk of adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to acid-base balance and bile acid metabolism. It interacts with hydrochloric acid to form water and salts, which are then excreted from the body. This compound also binds to bile acids, preventing their reabsorption and promoting their excretion . These interactions help to reduce gastric acidity and protect the gastric mucosa from bile acid-induced damage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily in the gastrointestinal tract. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. This compound’s localization in the stomach allows it to effectively neutralize gastric acid and inhibit pepsin activity . Its distribution within the gastrointestinal tract ensures that it exerts its therapeutic effects where they are needed most.

Subcellular Localization

This compound’s subcellular localization is primarily within the gastric lumen, where it interacts with gastric acid and pepsin. It does not undergo significant absorption into the bloodstream, which minimizes systemic effects and potential toxicity . This localized action allows this compound to effectively neutralize gastric acid and protect the gastric mucosa without affecting other tissues or organs.

Preparation Methods

Synthetic Routes and Reaction Conditions: Almagate can be synthesized by reacting aluminum hydroxide and magnesium hydroxide with sodium bicarbonate in purified water. The reaction mixture is heated to 95-100°C and stirred vigorously for 6-8 hours. After cooling to room temperature, the mixture is filtered, washed with pure water, and dried to obtain this compound .

Industrial Production Methods: In an industrial setting, this compound is produced by dissolving aluminum chloride hexahydrate and magnesium chloride hexahydrate in water to form a mixed salt solution. Sodium carbonate is then added dropwise to the heated solution, resulting in the formation of this compound. The product is filtered, washed, and dried to achieve a high yield .

Chemical Reactions Analysis

Types of Reactions: Almagate primarily undergoes neutralization reactions with gastric acid (hydrochloric acid) to form water and neutral salts . It also exhibits buffering capacity in the pH range of 3-5, making it effective for longer durations .

Common Reagents and Conditions:

Neutralization: this compound reacts with hydrochloric acid in the stomach to form water and metal chlorides.

Buffering: It maintains its buffering capacity even at increasing gastric pH levels.

Major Products Formed:

- Water

- Metal chlorides (e.g., aluminum chloride, magnesium chloride)

Scientific Research Applications

Almagate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Properties

CAS No. |

66827-12-1 |

|---|---|

Molecular Formula |

CH3AlMgO5-3 |

Molecular Weight |

146.32 g/mol |

IUPAC Name |

aluminum;trimagnesium;carbonate;heptahydroxide;dihydrate |

InChI |

InChI=1S/CH2O3.Al.Mg.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/p-3 |

InChI Key |

NSGJDSJCJMRMEA-UHFFFAOYSA-K |

SMILES |

C(=O)([O-])[O-].O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Al+3] |

Canonical SMILES |

C(=O)([O-])[O-].O.[OH-].[Mg].[Al] |

Key on ui other cas no. |

66827-12-1 |

Synonyms |

almagate Almax aluminum-magnesium hydroxide carbonate aluminum-magnesium hydroxycarbonate Deprece Obetine TISACID |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.